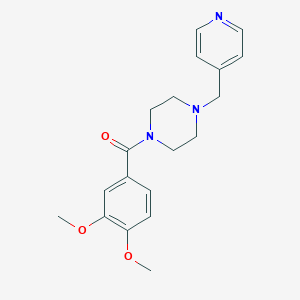
1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained attention in the scientific community due to its potential use in the treatment of psychiatric disorders such as depression and anxiety. TCB-2 is a potent serotonin receptor agonist that binds to the 5-HT2A receptor, which is responsible for regulating mood, cognition, and perception.
Mecanismo De Acción
1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is responsible for regulating mood, cognition, and perception. 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine binds to this receptor and activates it, which leads to an increase in the release of serotonin. This increase in serotonin levels is thought to be responsible for the anxiolytic and antidepressant effects of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine are mainly due to its interaction with the 5-HT2A receptor. 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to increase the release of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood and anxiety. 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine also has anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is its potency as a serotonin receptor agonist. This property makes it a useful tool for studying the role of serotonin in regulating mood and anxiety. However, one of the limitations of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is its potential toxicity. 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to have neurotoxic effects in animal models, which limits its use in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine. One potential direction is the development of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine analogs that have improved efficacy and reduced toxicity. Another direction is the study of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine in human clinical trials for the treatment of psychiatric disorders such as depression and anxiety. Finally, the role of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine in regulating other neurotransmitters and their receptors could be studied to gain a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is a complex process that involves several steps. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reacted with thionyl chloride to form 2,5-dimethoxybenzyl chloride. The final step involves the reaction of 2,5-dimethoxybenzyl chloride with 2-thiophenecarbonyl piperazine to form 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety. Several studies have shown that 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has anxiolytic and antidepressant effects in animal models. 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has also been shown to increase the release of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood and anxiety.
Propiedades
Nombre del producto |
1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
Fórmula molecular |
C18H22N2O3S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-5-6-16(23-2)14(12-15)13-19-7-9-20(10-8-19)18(21)17-4-3-11-24-17/h3-6,11-12H,7-10,13H2,1-2H3 |
Clave InChI |
CDOPXJROUYJWKU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=CS3 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)
methanone](/img/structure/B249096.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)


![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)

![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)


